Atropine

Vue d'ensemble

Description

L’atropine est un alcaloïde tropanique et un médicament anticholinergique qui est naturellement présent dans plusieurs plantes de la famille des solanacées, notamment la belladone (Atropa belladonna), la datura stramoine (Datura stramonium) et la mandragore (Mandragora officinarum) . Elle est utilisée pour traiter certains types d’empoisonnements par des agents nerveux et des pesticides, pour ralentir le rythme cardiaque et pour réduire la production de salive pendant la chirurgie . L’this compound est un antagoniste compétitif de l’acétylcholine au niveau des récepteurs muscariniques, ce qui inhibe le système nerveux parasympathique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’atropine peut être synthétisée par un processus en continu qui implique une hydroxyméthylation et une séparation des sous-produits présentant une forte similarité structurale avec l’this compound . Le processus comprend un contrôle précis du pH lors d’extractions liquide-liquide séquentielles et l’utilisation d’une résine fonctionnalisée pour obtenir une pureté élevée .

Méthodes de production industrielle : Un procédé commercialement viable pour la préparation de l’this compound implique une méthode de synthèse en un seul pot . Cette méthode est efficace et peut être mise à l’échelle pour la production industrielle, assurant la disponibilité de l’this compound à des fins médicinales .

Analyse Des Réactions Chimiques

Types de réactions : L’atropine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound.

Substitution : L’this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés de l’this compound, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d’this compound .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Ophthalmological Applications

Atropine has gained significant attention for its role in managing myopia (nearsightedness), especially in children. Recent studies have demonstrated its efficacy in slowing the progression of myopia through various concentrations.

Efficacy in Myopia Control

- A meta-analysis involving 19 studies with 3,137 children indicated that this compound effectively slows myopia progression. The results showed significant differences between this compound-treated groups and control groups across low, moderate, and high doses (6).

- A randomized clinical trial compared 0.01% and 0.02% this compound solutions, revealing that both concentrations significantly reduced myopia progression over three years (2). The odds ratio for responders was notably higher for the 0.01% solution (2).

| This compound Concentration | Efficacy (Odds Ratio) | Responders (%) |

|---|---|---|

| 0.01% | 4.54 | 49.5 |

| 0.02% | 4.78 | 45.2 |

| Control | - | 26.9 |

Cardiovascular Applications

In cardiology, this compound is utilized primarily to manage bradycardia (slow heart rate) and as a pre-anesthetic agent.

Bradycardia Treatment

- This compound administration increases heart rate by inhibiting vagal influences on the heart. A study highlighted its effectiveness in raising heart rates during surgical procedures (5).

- Its role as a pre-anesthetic medication helps reduce secretions and counteract bradycardia induced by anesthesia (5).

Veterinary Medicine

This compound is extensively used in veterinary practice for various purposes.

Veterinary Applications

- It serves as an antidote for organophosphate poisoning by blocking acetylcholine receptors, thereby reversing toxic effects (5).

- In ophthalmology for animals, this compound is used to dilate pupils and relieve pain associated with ocular conditions such as glaucoma (5).

Case Studies and Clinical Trials

Several clinical trials have underscored the safety and efficacy of this compound across different applications:

- A three-year follow-up study confirmed this compound's effectiveness in controlling progressive myopia among children in Europe, reinforcing its clinical applicability (3).

- Another study evaluated the analgesic effects of combining this compound with other medications for pain management in acute conditions (4).

Mécanisme D'action

L’atropine exerce ses effets en se liant aux récepteurs muscariniques de l’acétylcholine et en les inhibant, ce qui bloque les effets de l’acétylcholine et d’autres esters de la choline . Elle agit comme un antagoniste réversible et non spécifique des récepteurs muscariniques, présentant une affinité pour les sous-types de récepteurs M1, M2, M3, M4 et M5 . Cette inhibition entraîne une augmentation du rythme cardiaque, une réduction des sécrétions et une relaxation des muscles lisses .

Composés similaires :

Scopolamine : Un autre alcaloïde tropanique possédant des propriétés anticholinergiques similaires.

Homthis compound : Un dérivé de l’this compound ayant une durée d’action plus courte.

Hyoscyamine : L’isomère actif de l’this compound, ayant des effets pharmacologiques similaires.

Unicité de l’this compound : L’this compound est unique en raison de son utilisation généralisée en médecine et de sa capacité à agir sur plusieurs sous-types de récepteurs muscariniques. Son efficacité dans le traitement de diverses affections, notamment l’empoisonnement aux agents nerveux et la bradycardie, la distingue d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Homatropine: A derivative of this compound with a shorter duration of action.

Hyoscyamine: The active isomer of this compound, with similar pharmacological effects.

Uniqueness of this compound: this compound is unique due to its widespread use in medicine and its ability to act on multiple muscarinic receptor subtypes. Its effectiveness in treating a variety of conditions, including nerve agent poisoning and bradycardia, sets it apart from other similar compounds .

Activité Biologique

Atropine is a tropane alkaloid derived from the belladonna plant, known for its anticholinergic properties. It acts primarily as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), affecting various physiological processes. This article delves into the biological activity of this compound, summarizing key findings from recent studies, highlighting its mechanisms of action, and discussing its therapeutic applications.

This compound exerts its effects by binding to mAChRs, which are widely distributed in the central nervous system and peripheral tissues. The receptor subtypes include M1, M2, M3, M4, and M5. This compound's antagonistic action leads to:

- Inhibition of parasympathetic nervous system activity : This results in increased heart rate, reduced salivation, and relaxation of smooth muscles.

- Effects on ocular tissues : this compound is utilized in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.

- Impact on myopia progression : Recent studies have shown that low-dose this compound can slow the progression of myopia in children by modulating scleral remodeling processes and inhibiting growth factor signaling pathways.

Efficacy in Myopia Control

Recent clinical trials have investigated the efficacy of this compound eye drops in controlling myopia progression among children. A study comparing 0.01% and 0.02% this compound formulations found significant differences in responder rates:

| This compound Concentration | Responder Rate (Odds Ratio) | p-value |

|---|---|---|

| 0.01% | 4.54 (95% CI: 1.15-17.97) | 0.03 |

| 0.02% | 4.78 (95% CI: 1.75-13.04) | 0.002 |

These results indicate that both concentrations effectively reduce myopia progression compared to placebo, with 0.01% showing consistent efficacy across all time points assessed .

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been studied for its potential role in cancer biology, particularly regarding its ability to inhibit EMT—a process implicated in cancer metastasis. Research demonstrated that this compound reduces the migratory activity of breast cancer cells by affecting key signaling pathways:

- Reduction of TGF-β induced EMT markers : this compound treatment led to decreased expression levels of CD-44 and c-Myc while increasing E-cadherin levels.

- In silico docking studies : These indicated strong binding affinity between this compound and critical molecules involved in EMT regulation, suggesting a potential therapeutic role in cancer treatment .

Pharmacokinetics and Tissue Distribution

A study on the pharmacokinetics of topical this compound revealed significant insights into its bioavailability across ocular tissues:

- Concentration gradients : this compound showed higher concentrations in anterior ocular tissues shortly after application, but posterior tissues exhibited increased binding over time.

- Receptor interactions : this compound acts not only as an antagonist but also as an inverse agonist at certain muscarinic receptor subtypes, modulating basal receptor activity .

Case Studies and Clinical Applications

- Myopia Treatment : A longitudinal study involving 124 children treated with high-dose this compound over three years indicated a median annual progression of -0.25D in spherical equivalent refractive error (SER), demonstrating its effectiveness in managing high myopia risk .

- Cancer Therapy Potential : In vitro studies have shown that this compound can significantly inhibit EMT in breast cancer cell lines, suggesting its use as an adjunct therapy alongside conventional treatments .

Propriétés

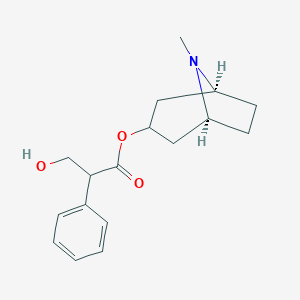

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-PJPHBNEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020113, DTXSID601141720 | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |

| Record name | SID11533003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Atropine binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters. It acts as a reversible non-specific antagonist of muscarinic receptors, showing affinity for the M1, M2, M3, M4 and M5 receptor subtypes. Atropine antagonizes the effects of acetylcholine on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands and the central nervous system. Also, it acts in less innervated smooth muscle that responds to endogenous acetylcholine. The actions of atropine can be overcome by increasing the concentration of acetylcholine at receptor sites (for instance, the use of anticholinesterase agents that inhibit the hydrolysis of acetylcholine)., Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists., ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM., ...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum. | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |

CAS No. |

51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |

| Record name | Atropine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.